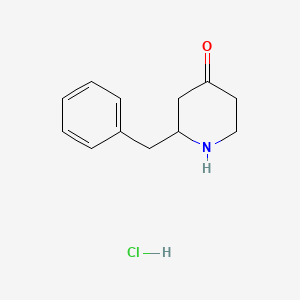

2-Benzylpiperidin-4-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzylpiperidin-4-one hydrochloride is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylpiperidin-4-one hydrochloride typically involves the reaction of benzylamine with 4-piperidone under acidic conditions. One common method includes the condensation of benzylamine with 4-piperidone in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: N-oxides of 2-Benzylpiperidin-4-one.

Reduction: Secondary amines.

Substitution: Various substituted piperidines depending on the substituent introduced.

Scientific Research Applications

2-Benzylpiperidin-4-one hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Industry: The compound is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Benzylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets. It is known to act on the central nervous system by modulating neurotransmitter levels. The compound may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

4-Benzylpiperidine: Similar in structure but differs in its pharmacological profile.

Donepezil hydrochloride: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Uniqueness

2-Benzylpiperidin-4-one hydrochloride is unique due to its specific structural features and its potential as an intermediate in the synthesis of various therapeutic agents. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in medicinal chemistry .

Biological Activity

2-Benzylpiperidin-4-one hydrochloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its effects, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₆ClN₁O

- Molecular Weight : 229.72 g/mol

- CAS Number : 1245644-12-5

The compound features a piperidine ring with a benzyl substituent and a carbonyl group, contributing to its pharmacological properties.

1. Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that the compound significantly reduced immobility time in the forced swim test, suggesting its potential as an antidepressant agent .

2. Antimicrobial Activity

This compound has shown antimicrobial properties against various bacterial strains. In vitro studies reported that it inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. It demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound's AChE inhibitory activity was quantified with an IC₅₀ value of approximately 0.39 µM, indicating significant potential for treating neurodegenerative disorders .

The biological activities of this compound are attributed to its interaction with various neurotransmitter systems:

- AChE Inhibition : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Serotonin Receptor Modulation : Preliminary studies suggest that it may also interact with serotonin receptors, contributing to its antidepressant effects .

Research Findings and Case Studies

Properties

IUPAC Name |

2-benzylpiperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c14-12-6-7-13-11(9-12)8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXIOXWNEXOZJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697182 |

Source

|

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245644-12-5 |

Source

|

| Record name | 2-Benzylpiperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.